molecular formula C11H9FO4 B11879920 (S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate

(S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate

Cat. No.: B11879920
M. Wt: 224.18 g/mol
InChI Key: WEEDYQYJCQNIPJ-JTQLQIEISA-N
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Description

(S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate is a chiral chroman derivative with a fluorine substituent at position 6, a ketone group at position 4, and a methyl ester at position 2. Its synthesis involves enantioselective methods to achieve high optical purity, as demonstrated in Example 5 and 6 of , yielding ~85% with a melting point of 175–176°C (dec.) . The compound is of interest in medicinal chemistry, particularly for diabetes complications treatment, due to its structural framework and stereochemical specificity .

Properties

Molecular Formula

C11H9FO4

Molecular Weight

224.18 g/mol

IUPAC Name

methyl (2S)-6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylate

InChI

InChI=1S/C11H9FO4/c1-15-11(14)10-5-8(13)7-4-6(12)2-3-9(7)16-10/h2-4,10H,5H2,1H3/t10-/m0/s1

InChI Key

WEEDYQYJCQNIPJ-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)C2=C(O1)C=CC(=C2)F

Canonical SMILES

COC(=O)C1CC(=O)C2=C(O1)C=CC(=C2)F

Origin of Product

United States

Biological Activity

(S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action supported by diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9F O4
  • Molecular Weight : 224.19 g/mol
  • CAS Number : [not provided in search results]

Synthesis

The synthesis of this compound has been achieved through various methods, including enzymatic resolution techniques that yield high enantiomeric excess. For instance, the use of esterases isolated from Geobacillus thermocatenulatus has demonstrated effective resolution of racemic mixtures, producing optically pure compounds with enantiomeric excess values exceeding 99% .

Antidiabetic Properties

One of the most notable biological activities of this compound is its inhibition of aldose reductase, an enzyme implicated in diabetic complications. Research indicates that this compound may serve as a precursor in synthesizing drugs like Fidarestat, which has shown efficacy in preventing complications associated with diabetes by inhibiting aldose reductase activity .

Anticancer Activity

Compounds related to the chroman structure have been explored for their anticancer properties. Studies have indicated that derivatives of chroman can induce differentiation in human promyelocytic leukemia cells (HL-60), suggesting potential therapeutic applications in cancer treatment. The structure-activity relationship highlights that specific modifications on the chroman skeleton can enhance biological activity, indicating that this compound may possess similar properties .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets, modulating enzyme activities and influencing cellular pathways relevant to diabetes and cancer. The inhibition of aldose reductase is a prime example where the compound's action leads to reduced sorbitol accumulation, thereby mitigating diabetic complications .

Case Studies and Research Findings

  • Enzymatic Resolution : A study demonstrated an innovative method for the sequential biphasic batch resolution of racemic methyl 6-fluoro-chroman-2-carboxylate using immobilized cells of esterases, achieving high yields and purity in a streamlined process .
  • Anticancer Activity : Research on related coumarin derivatives showed strong activity in differentiating HL-60 cells into mature monocyte/macrophage-like cells, supporting the potential use of this compound in cancer therapy .
  • Inhibition Studies : The compound's ability to inhibit aldose reductase was highlighted as a critical factor for its application in treating diabetic complications, reinforcing its pharmaceutical relevance .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
(S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting diabetic complications through aldose reductase inhibition. This enzyme is linked to the polyol pathway, which is implicated in diabetic complications such as neuropathy and retinopathy .

Case Study: Fidarestat
Fidarestat, an aldose reductase inhibitor developed from this compound, demonstrates its therapeutic potential in managing diabetes-related complications. The synthesis of Fidarestat involves multiple steps where this compound plays a pivotal role .

Agrochemical Formulations

Enhancing Bioactivity
The fluorine substitution in this compound enhances the efficacy of agrochemicals. It is utilized in formulating pesticides and herbicides, improving their bioactivity and effectiveness against various agricultural pests .

Material Science

Development of New Materials
This compound is explored in the creation of advanced materials, particularly polymers with enhanced thermal and chemical resistance. The unique properties imparted by the fluorine atom make it suitable for developing materials that can withstand harsh conditions .

Fluorescent Probes

Biological Imaging Applications
this compound is also employed in the production of fluorescent probes for biological imaging. These probes facilitate real-time visualization of cellular processes, aiding researchers in studying complex biological systems .

Chemical Synthesis

Versatile Building Block
In organic synthesis, this compound acts as a versatile building block. It enables chemists to construct complex molecules more efficiently than traditional methods, making it invaluable in synthetic chemistry .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The methyl ester undergoes hydrolysis under acidic conditions to yield (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a key intermediate for Fidarestat.

Conditions :

  • Reagents : 6 N HCl

  • Solvent : Ethanol/water mixture

  • Yield : 83%

Mechanism :
Protonation of the ester carbonyl activates it for nucleophilic attack by water, followed by cleavage of the ester bond (Figure 1).

Table 1: Acidic Hydrolysis Parameters

ParameterValue
TemperatureRoom temperature
Reaction TimeNot specified
WorkupEthyl acetate extraction
CrystallizationEthanol/water

Enzymatic Resolution

Racemic methyl 6-fluoro-4-oxochroman-2-carboxylate can be enantioselectively hydrolyzed using esterases to isolate the (S)-enantiomer.

Conditions :

  • Enzymes : EstS (for (S)-acid) and EstR (for (R)-acid) from Geobacillus thermocatenulatus

  • System : Aqueous–toluene biphasic

  • Yield : 93.5% total mole yield over 10 batches

Mechanism :
EstS selectively hydrolyzes the (S)-ester via a serine protease-like mechanism, retaining configuration. Molecular simulations suggest hydrogen bonding and steric effects drive enantioselectivity .

Table 2: Enzymatic Hydrolysis Outcomes

ParameterEstS (S)-AcidEstR (R)-Acid
ee >99%95–96%
Productivity 229.3 mM224.1 mM

Radical Cyclization

The compound participates in cascade radical cyclization to synthesize chroman-4-one derivatives.

Conditions :

  • Reagents : (NH₄)₂S₂O₈ (oxidizer), 2-methoxy-2-oxoacetic acid

  • Solvent : DMSO/water (500:1)

  • Temperature : 90°C under N₂

  • Yield : 71–77%

Mechanism :

  • SO₄⁻- generates a methyl ester radical via decarboxylation.

  • Radical addition to the allyloxy substrate forms intermediate A .

  • Cyclization and hydrogen atom transfer yield chroman-4-one 3aa .

Key Steps :

  • Radical initiation: (NH4)2S2O82 SO4\text{(NH}_4\text{)}_2\text{S}_2\text{O}_8 \rightarrow 2 \text{ SO}_4^{-- }

  • Rate-determining step: 1,2-hydrogen atom transfer (ΔG‡ = 21.6 kcal/mol)

Alkoxy Allylation

The compound reacts with Morita–Baylis–Hillman (MBH) carbonates to form functionalized chroman derivatives.

Conditions :

  • Catalyst : Lewis acid (e.g., CeCl₃)

  • Reagents : MBH carbonates, NaBH₄

  • Yield : 67–82%

Product : Methyl 2-((3-cyano-6-fluoro-2-methoxy-4-oxochroman-3-yl)methyl)acrylate

Mechanism :

  • Conjugate addition of the MBH carbonate to the chroman-4-one.

  • Cyclization and reduction yield cis-lactone derivatives .

Table 3: Alkoxy Allylation Results

ParameterValue
Catalyst CeCl₃/NaBH₄
Reaction Time 24 h
Solvent DMSO

Functional Group Transformations

Comparison with Similar Compounds

Enantiomeric and Racemic Comparisons

  • (S)-Enantiomer vs. (R)-Enantiomer : The (S)-configuration is critical for bioactivity, as enantiomers often exhibit divergent pharmacological profiles. While specific data on the (R)-form are absent in the evidence, the synthesis methods in emphasize the importance of optical purity for efficacy.
  • Racemic Mixture (rac-6-Fluoro-4-oxochroman-2-carboxylic Acid) : The racemic form (CAS 105300-40-1) is cited in . Racemates typically show reduced potency compared to pure enantiomers due to competitive binding or metabolic differences.

Substituent Variations in Chroman/Chromene Derivatives

  • Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate () :
    • Structural Differences : Contains a formyl group at position 6, methoxy at 8, and an unsaturated chromene ring (vs. saturated chroman in the target compound).
    • Functional Implications : The chromene ring’s unsaturation may increase reactivity but reduce conformational stability. The formyl group could enhance electrophilicity compared to fluorine’s electronegative effects.

Ester Group Comparisons

  • Methyl vs. Methyl esters are typically more prone to hydrolysis, influencing bioavailability.

Preparation Methods

Starting Materials and Initial Condensation

The synthesis begins with p-fluorophenol and dimethyl acetylenedicarboxylate (DMAD) as precursors. In methanol, these undergo a base-catalyzed addition reaction at 10–15°C to form dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate. Triethylamine facilitates this step, yielding a diester intermediate. This intermediate is hydrolyzed in situ without purification using aqueous sodium hydroxide at 25–35°C, producing 2-(p-fluorophenoxy)butenedioic acid with 85% yield.

Cyclization to Chromene Carboxylic Acid

The diacid is cyclized in concentrated sulfuric acid at 25–30°C for 5 hours, forming 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid. This step achieves a 98.2% yield and 99.8% purity, attributed to the electrophilic aromatic substitution mechanism facilitated by sulfuric acid’s dehydrating properties.

Hydrogenation to Chroman Carboxylic Acid

The chromene intermediate undergoes pressurized hydrogenation (2.0 MPa H₂) at 70–80°C using Pd/C (5% wt) in glacial acetic acid. This reduces the double bond, yielding racemic 6-fluorochroman-2-carboxylic acid. Post-reaction, the product is crystallized from ether, achieving >99% purity.

Enzymatic Resolution of Racemic Methyl Ester

Biphasic System for Enantioselective Hydrolysis

Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) is resolved using esterases EstS and EstR from Geobacillus thermocatenulatus in an aqueous-toluene biphasic system. EstS selectively hydrolyzes the (S)-enantiomer to (S)-6-fluoro-chroman-2-carboxylic acid, while EstR targets the (R)-enantiomer.

Table 1: Enzymatic Resolution Performance

ParameterEstS (S-Enantiomer)EstR (R-Enantiomer)
Enantiomeric Excess (ee)>99%95–96%
Reaction Time40 hours (10 batches)40 hours (10 batches)
Total Mole Yield93.5%93.5%

Immobilized Cell Technology

Immobilizing EstS and EstR on solid supports enables sequential batch processing. After each batch, the aqueous phase is replaced to switch enzymes, while the organic phase (containing unreacted MFCC) is retained. This method reduces solvent waste and improves productivity, yielding 229.3 mM (S)-acid (96.9% ee) and 224.1 mM (R)-acid (99.1% ee) over ten batches.

Molecular Basis of Enantioselectivity

Molecular docking simulations reveal EstS binds the (S)-enantiomer via hydrogen bonds between the carboxylate group and Arg⁵⁰⁶/Asn⁴⁸³ residues, while EstR accommodates the (R)-enantiomer through hydrophobic interactions with Phe³²⁷. This stereospecificity underpins the high enantiopurity of resolved products.

Comparative Analysis of Methodologies

Yield and Efficiency

  • Chemical Synthesis : Cyclization and hydrogenation steps achieve near-quantitative yields (>98%), but racemic product necessitates resolution.

  • Enzymatic Resolution : Provides direct access to enantiopure (S)-methyl ester but requires pre-synthesized racemic substrate.

Environmental and Operational Considerations

  • The chemical route uses corrosive reagents (H₂SO₄) and high-pressure H₂, posing safety risks.

  • Enzymatic methods operate under mild conditions (25–40°C, aqueous phase) and generate minimal waste .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Methyl 6-fluoro-4-oxochroman-2-carboxylate?

  • Methodological Answer : The compound is synthesized via oxidative cleavage of (2S,4R)-2-(1′,2′-dihydroxyethyl)-6-fluorochroman-4-one using lead tetraacetate in anhydrous benzene, followed by hydrolysis with aqueous silver nitrate and sodium hydroxide. The final product is isolated via acidification, extraction, and crystallization (83% yield). Critical steps include temperature control during ammonia addition (323–333 K) and purification via slow evaporation in ethanol .

Q. How is the chiral configuration of the (S)-enantiomer confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute configuration. The asymmetric carbon in the dihydropyranone ring adopts an envelope conformation, visualized using programs like SHELXL for refinement and ORTEP-III for graphical representation . Hydrogen bonding and C–H⋯π interactions in the crystal lattice further validate the stereochemical assignment .

Q. What analytical techniques characterize the compound’s solid-state structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals the envelope conformation of the dihydropyranone ring. Ring puckering parameters (e.g., Cremer-Pople coordinates) quantify deviations from planarity . Hydrogen-bonding networks are analyzed via graph set notation (e.g., O–H⋯O chains) to classify intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported hydrogen-bonding patterns for this compound?

  • Methodological Answer : Discrepancies arise from variations in crystallization conditions (e.g., solvent polarity). To resolve these, compare graph set analyses across multiple datasets . For example, reports zigzag chains via O–H⋯O bonds, but alternative packing modes may emerge under different conditions. Use iterative refinement in SHELXL to re-evaluate hydrogen-bond geometry and occupancy .

Q. What strategies optimize synthetic yield when scaling up production?

  • Methodological Answer : Yield optimization hinges on reaction stoichiometry (e.g., 1:1 molar ratio of lead tetraacetate to precursor) and controlled hydrolysis. Troubleshoot low yields by monitoring intermediate stability (e.g., THF solubility of intermediates) and optimizing crystallization solvents (ethanol-water mixtures reduce impurities) . Advanced purification techniques, like preparative HPLC, can isolate enantiopure batches.

Q. How do ring puckering dynamics influence the compound’s reactivity in downstream applications?

  • Methodological Answer : The envelope conformation exposes the 4-oxo group for nucleophilic attacks (e.g., in Fidarestat synthesis). Use Cremer-Pople parameters to correlate puckering amplitude (e.g., 0.42 Å flap displacement) with electronic effects at the carbonyl group . Molecular dynamics simulations can model ring flexibility under varying solvent conditions.

Q. What methodologies address discrepancies in crystallographic data interpretation?

  • Methodological Answer : Contradictions in hydrogen-bond assignments or unit cell parameters require rigorous validation. Cross-validate SCXRD data with spectroscopic techniques (e.g., FTIR for H-bond donor/acceptor modes). For ambiguous electron density, employ twin refinement in SHELXL or leverage high-resolution synchrotron data . Document systematic errors (e.g., beamstop artifacts) to avoid misinterpretation .

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